molecular formula C16H15N5O2S B11775627 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11775627
M. Wt: 341.4 g/mol
InChI Key: MMAXTEPIWQVBBI-UHFFFAOYSA-N
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Description

5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a thiol (-SH) group, at the 4-position with a phenyl ring, and at the 5-position with an aminomethyl group linked to a 2-methyl-5-nitrophenyl moiety. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, antifungal, and antioxidant properties. Its synthesis typically involves cyclization reactions or Schiff base formation, as seen in structurally analogous triazoles .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(2-methyl-5-nitroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-11-7-8-13(21(22)23)9-14(11)17-10-15-18-19-16(24)20(15)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,19,24)

InChI Key

MMAXTEPIWQVBBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=NNC(=S)N2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 3.1: Nitroaryl Amine Synthesis

2-Methyl-5-nitroaniline is prepared by nitrating 2-methylaniline using a nitric acid-sulfuric acid mixture. The nitration occurs preferentially at the para position relative to the methyl group due to steric hindrance.

Conditions:

  • Nitrating Agent: HNO₃ (conc.)/H₂SO₄ (conc.), 0–5°C

  • Yield: 65–75%

Step 3.2: Mannich Reaction

The aminomethyl group is installed by reacting the triazole-thiol core with formaldehyde and 2-methyl-5-nitroaniline . This one-pot reaction proceeds via iminium ion formation, followed by nucleophilic attack by the triazole-thiol’s sulfur atom.

Protocol:

  • Mix 4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq), 2-methyl-5-nitroaniline (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Reflux at 80°C for 12 hours.

  • Quench with ice water and extract with dichloromethane.

  • Purify via recrystallization (ethanol/water).

Key Data:

  • Yield: 50–60%

  • Melting Point: 210–215°C (decomposes)

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 680 cm⁻¹ (C-S stretch)

Alternative Routes and Comparative Analysis

Thiol-Protected Intermediates

To prevent oxidation, the thiol group is occasionally protected as a disulfide or thioether. For example, 4-phenyl-4H-1,2,4-triazole-3-thioacetate can be synthesized using chloroacetic acid, followed by deprotection with hydrazine hydrate.

Advantages:

  • Improved stability during nitro group introduction.

  • Higher yields in polar aprotic solvents (e.g., DMF).

Nitration Post-Functionalization

An alternative strategy introduces the nitro group after Mannich reaction. However, this risks over-nitration or decomposition of the aminomethyl moiety.

Spectroscopic Characterization and Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.45–7.32 (m, 5H, phenyl-H)

  • δ 6.89 (d, J = 8.4 Hz, 1H, nitroaryl-H)

  • δ 4.12 (s, 2H, CH₂NH)

  • δ 2.41 (s, 3H, CH₃)

13C NMR (100 MHz, DMSO-d6):

  • δ 167.8 (C=S)

  • δ 152.3 (C-NO₂)

  • δ 135.1–125.6 (phenyl carbons)

  • δ 44.7 (CH₂NH)

  • δ 18.2 (CH₃)

Chemical Reactions Analysis

Types of Reactions

5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, formaldehyde, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further modified for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The general synthetic pathway includes:

  • Formation of the Triazole Ring : The initial step involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
  • Thiol Group Introduction : The thiol (-SH) group is incorporated through reactions involving thiolating agents or by using thioglycolic acid.
  • Functionalization : Further functionalization can be achieved through electrophilic substitutions to introduce the nitrophenyl and other substituents.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains and fungi. In a study involving 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives , several compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus20
CC. albicans18

Antioxidant Properties

The antioxidant activity of triazole derivatives has also been explored. Compounds containing the thiol group are known to scavenge free radicals effectively due to the presence of sulfur, which can donate electrons. Studies have shown that these compounds can inhibit oxidative stress markers in biological systems .

Coordination Chemistry

Triazole compounds are often used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This property has implications in catalysis and materials science, where such complexes can be utilized for developing new materials with unique properties .

Case Study 1: Antimicrobial Screening

A recent screening of various triazole derivatives revealed that specific modifications to the phenyl ring significantly enhanced antimicrobial activity. For example, introducing electron-withdrawing groups on the aromatic system improved efficacy against resistant bacterial strains .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, a series of triazole derivatives were tested using DPPH radical scavenging assays. Results indicated that compounds with multiple thiol groups exhibited superior antioxidant capabilities compared to their mono-thiol counterparts .

Mechanism of Action

The mechanism of action of 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biological pathways. The nitro and amino groups play a significant role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent groups. Below is a comparison of key analogs:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound : 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 2-Methyl-5-nitrophenylaminomethyl, phenyl, thiol Electron-withdrawing nitro group; potential antibacterial activity Not explicitly reported in evidence
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl, phenoxybenzylidene, thiol Forms metal complexes; moderate antibacterial activity (e.g., against E. coli) Antibacterial
5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Chlorophenoxymethyl, phenyl, thiol Microwave-assisted synthesis (88% yield); antifungal activity against Candida albicans Antifungal
5-((2-Amino-1,3-thiazol-4-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Thiazole-aminomethyl, phenyl, thiol Anti-proliferative activity in melanoma cells (B16F10); IC₅₀ values reported Anticancer
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Varied aldehydes (e.g., 4-methoxybenzylidene) Antioxidant activity (DPPH scavenging); IC₅₀ = 5.84 µg/mL for most active analog Antioxidant

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial and antifungal activities by increasing electrophilicity .
  • Schiff base formation (e.g., phenoxybenzylidene) improves metal chelation capacity, relevant for antimicrobial applications .
  • Heterocyclic extensions (e.g., thiazole, pyrazole) broaden bioactivity profiles, including anticancer and antioxidant effects .

Key Insights :

  • Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to conventional methods .
  • Schiff base formation is versatile but sensitive to aldehyde electronic properties; electron-deficient aldehydes (e.g., nitro-substituted) require acidic conditions .

Biological Activity

5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16_{16}H15_{15}N5_{5}O2_{2}S
  • Molecular Weight : 341.4 g/mol

The unique structure features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiol group in the structure is believed to play a crucial role in mediating its biological effects by forming disulfide bonds or participating in redox reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, research involving related triazole derivatives indicated enhanced cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The selectivity towards cancer cells suggests potential applications in targeted cancer therapies .

Cell Line IC50 (μM) Selectivity
Melanoma (IGR39)10.5High
Breast Cancer (MDA-MB-231)15.2Moderate
Pancreatic Carcinoma (Panc-1)12.8High

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The results indicate that it possesses significant free radical scavenging ability, comparable to standard antioxidants like ascorbic acid .

Antibacterial and Antifungal Activity

Triazole derivatives have also shown promising antibacterial and antifungal activities against a range of pathogens. The compound's effectiveness was assessed through Minimum Inhibitory Concentration (MIC) tests against Gram-positive and Gram-negative bacteria:

Microorganism MIC (μg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Candida albicans16Highly Effective

Case Studies

  • Cytotoxicity Study : A study on synthesized triazole derivatives revealed that compounds similar to 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : Another investigation highlighted the broad-spectrum antimicrobial properties of triazole derivatives, indicating their potential as therapeutic agents against resistant strains .

Q & A

Q. What strategies improve the scalability of triazole-thiol synthesis?

  • Methodological Answer :
  • Flow chemistry : Continuous microwave reactors reduce batch variability and scale-up time .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

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